Akt1-IN-7

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C34H29FN10 |

|---|---|

Peso molecular |

596.7 g/mol |

Nombre IUPAC |

4-[[1-[[4-[2-(2-aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile |

InChI |

InChI=1S/C34H29FN10/c35-24-7-5-23(6-8-24)28-11-12-29-34(41-28)45(33(42-29)27-2-1-16-39-32(27)37)26-9-3-22(4-10-26)21-44-18-14-25(15-19-44)40-30-13-17-38-31(20-36)43-30/h1-13,16-17,25H,14-15,18-19,21H2,(H2,37,39)(H,38,40,43) |

Clave InChI |

FSVWPSHAGGDLIJ-UHFFFAOYSA-N |

SMILES canónico |

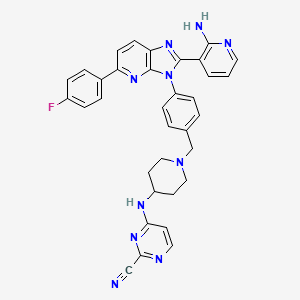

C1CN(CCC1NC2=NC(=NC=C2)C#N)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=C(C=C6)F)N=C4C7=C(N=CC=C7)N |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Akt1-IN-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akt1-IN-7, also identified as Compound 370, is a potent and selective inhibitor of the serine/threonine kinase Akt1. This document provides a comprehensive technical overview of its mechanism of action, drawing from available data to inform researchers and professionals in the field of drug development. The core focus is to present a detailed understanding of its inhibitory activity, its effects on the Akt signaling pathway, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound is a highly potent inhibitor of Akt1 with a reported IC50 value of less than 15 nM.[1][2] While the detailed binding mode (e.g., ATP-competitive or allosteric) is not explicitly detailed in publicly available literature, its high potency suggests a strong and specific interaction with the kinase. The discovery and characterization of this compound are detailed in the patent WO2024073371A1, titled "Akt1 modulators".[1]

Quantitative Data

The primary quantitative data available for this compound is its in vitro potency against its target kinase, Akt1.

| Parameter | Value | Target | Reference |

| IC50 | <15 nM | Akt1 | [1][2] |

Further quantitative data regarding its selectivity against other Akt isoforms (Akt2 and Akt3) and a broader panel of kinases would be crucial for a comprehensive understanding of its specificity and potential off-target effects. Unfortunately, this detailed selectivity data is not available in the public domain at the time of this writing.

The Akt Signaling Pathway

To understand the impact of this compound, it is essential to consider its position within the broader Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.

As depicted in Figure 1, the activation of Akt1 is a multi-step process initiated by growth factors binding to receptor tyrosine kinases. This leads to the activation of PI3K, which in turn phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site at the plasma membrane for both Akt1 and its upstream kinase, PDK1. Full activation of Akt1 requires phosphorylation at two key sites: Threonine 308 (by PDK1) and Serine 473 (by mTORC2). Activated Akt1 then phosphorylates a plethora of downstream substrates, thereby regulating fundamental cellular activities. This compound exerts its effect by directly inhibiting the activity of Akt1, thus blocking the downstream signaling cascade.

Experimental Protocols

While specific experimental protocols for this compound are proprietary and detailed within the patent, this section outlines general methodologies commonly employed for the characterization of Akt inhibitors.

In Vitro Kinase Assay (Illustrative Workflow)

This assay is fundamental for determining the IC50 value of an inhibitor against its target kinase.

Protocol Outline:

-

Reagent Preparation:

-

Recombinant human Akt1 enzyme is diluted in a kinase assay buffer.

-

A specific peptide substrate for Akt1 (e.g., a GSK3-derived peptide) is prepared.

-

ATP is prepared at a concentration typically near its Km for the kinase.

-

This compound is serially diluted to create a range of concentrations.

-

-

Reaction Incubation:

-

The Akt1 enzyme, substrate, and varying concentrations of this compound are pre-incubated in the wells of a microplate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

-

Detection:

-

The reaction is terminated.

-

The amount of phosphorylated substrate is quantified. Common detection methods include:

-

Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

-

Fluorescence-based assays: Using a phosphorylation-specific antibody labeled with a fluorophore.

-

Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

-

-

-

Data Analysis:

-

The signal from each concentration of the inhibitor is normalized to the control (no inhibitor).

-

The data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.

-

Cellular Assays for Downstream Signaling

To assess the effect of an Akt inhibitor on the signaling pathway within a cellular context, Western blotting is a standard technique.

Protocol Outline:

-

Cell Culture and Treatment:

-

A relevant cancer cell line with an active Akt pathway is cultured.

-

Cells are treated with varying concentrations of this compound for a specified duration.

-

Control cells are treated with the vehicle (e.g., DMSO).

-

-

Protein Extraction:

-

Cells are lysed to extract total cellular proteins.

-

Protein concentration is determined to ensure equal loading.

-

-

Western Blotting:

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for:

-

Phospho-Akt (Ser473 and Thr308) to confirm target engagement.

-

Total Akt as a loading control.

-

Phosphorylated downstream targets (e.g., phospho-GSK3β, phospho-FOXO).

-

Total downstream targets as loading controls.

-

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

A chemiluminescent substrate is added, and the signal is detected.

-

The band intensities are quantified to determine the change in phosphorylation of downstream targets in response to the inhibitor.

-

Conclusion and Future Directions

This compound is a potent inhibitor of Akt1, a key node in a critical cellular signaling pathway. Its high potency makes it a valuable tool for research and a potential starting point for the development of therapeutic agents targeting cancers with aberrant Akt1 signaling.

For a more complete understanding of its therapeutic potential, further studies are warranted to:

-

Elucidate the precise binding mode of this compound to Akt1.

-

Determine its selectivity profile across the human kinome.

-

Evaluate its efficacy in cellular and in vivo models of cancer.

-

Investigate its pharmacokinetic and pharmacodynamic properties.

This technical guide provides a foundational understanding of this compound's mechanism of action based on the currently available information. As more data becomes publicly accessible, particularly from the full disclosure of patent WO2024073371A1, a more detailed and nuanced picture of this promising inhibitor will emerge.

References

Akt1-IN-7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akt1-IN-7 (CAS: 3034255-09-6) is a potent and selective inhibitor of Akt1, a crucial serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway.[1] Dysregulation of the Akt pathway is implicated in numerous pathological conditions, including cancer, making its components attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and available methodologies related to this compound, designed to support its application in research and drug development.

Chemical Structure and Properties

| Property | Value | Source |

| CAS Number | 3034255-09-6 | [1][2] |

| Molecular Formula | C34H29FN10 | [1] |

| Molecular Weight | 596.66 g/mol | [1] |

| SMILES String | N#CC1=NC=CC(NC2CCN(CC2)CC3=CC=C(N4C5=C(N=C4C6=CC=CN=C6N)C=CC(C7=CC=C(F)C=C7)=N5)C=C3)=N1 | [1] |

| Known Inhibitory Activity | IC50: <15 nM for Akt1 | [1][2] |

Note: Discrepancies in molecular formula and weight may exist across different suppliers. The data presented here is from a source referencing a patent for this compound.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a highly potent inhibitor of Akt1 kinase.[1][2] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits Akt to the plasma membrane. There, Akt is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis. By inhibiting Akt1, this compound can block these downstream effects, making it a valuable tool for studying cellular processes regulated by this pathway and a potential therapeutic agent.

Experimental Protocols

Due to the novelty of this compound, specific, published experimental protocols detailing its synthesis and use are not widely available. The primary source of information is likely within patent literature, such as WO2024073371A1.[1] However, for researchers looking to utilize this inhibitor, established biochemical and cell-based assays for Akt inhibitors can be readily adapted.

General Biochemical Kinase Assay (Example)

This protocol provides a framework for determining the in vitro inhibitory activity of this compound against purified Akt1 kinase.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO). Prepare a kinase reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, DTT, and BSA. Prepare solutions of purified, active Akt1 enzyme, ATP, and a suitable substrate (e.g., a synthetic peptide derived from GSK3).

-

Inhibitor and Enzyme Incubation: In a microplate, add the diluted this compound or vehicle control to each well. Add the purified Akt1 enzyme to all wells except the negative control. Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit inhibitor binding.

-

Kinase Reaction: Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using various detection methods, such as luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™) or fluorescence/ELISA-based methods that use a phospho-specific antibody to detect the phosphorylated substrate.[3][4]

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

General Cell-Based Akt Phosphorylation Assay (Example)

This protocol describes a method to assess the ability of this compound to inhibit Akt1 activity within a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an active PI3K/Akt pathway) in a multi-well plate and allow them to adhere. Starve the cells in a serum-free medium for several hours to reduce basal Akt activity. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.

-

Stimulation: Stimulate the cells with a growth factor (e.g., IGF-1 or EGF) for a short period (e.g., 10-20 minutes) to induce Akt phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.

-

Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 or Thr308) and a primary antibody for total Akt as a loading control. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Signal Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt at different concentrations of this compound.

Kinase Selectivity

A comprehensive kinase selectivity profile for this compound is not yet publicly available. For a novel inhibitor, it is crucial to determine its specificity by screening it against a panel of other kinases, particularly those within the same family (e.g., Akt2, Akt3, PKA, PKC) and other major kinase families. This data is essential for interpreting experimental results and for assessing the potential for off-target effects in a therapeutic context. Researchers may need to perform these selectivity studies independently or through specialized service providers.

Conclusion

This compound is a valuable new tool for the study of Akt1 signaling. Its high potency makes it suitable for a range of in vitro and cell-based applications. While detailed public data is still emerging, this guide provides a solid foundation of its known properties and outlines standard experimental procedures that can be applied to investigate its biological effects. As with any novel chemical probe, careful characterization and validation within the specific experimental system are highly recommended.

References

Akt1-IN-7: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of Akt1-IN-7, a potent inhibitor of the Akt1 kinase. This document details the available data, outlines representative experimental protocols, and visualizes key pathways and workflows.

Discovery and-Mechanism of Action

This compound, also referred to as Compound 370, is a potent inhibitor of Akt1, a serine/threonine kinase that is a central node in cellular signaling pathways regulating cell growth, proliferation, survival, and metabolism.[1][2][3] The discovery of this compound and other Akt1 modulators is detailed in the patent WO2024073371A1.[1] Dysregulation of the Akt signaling pathway is implicated in various diseases, particularly cancer, making Akt1 a compelling target for therapeutic intervention.[2][3]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Akt1 is a key component of this pathway, and its inhibition can lead to decreased tumor cell survival and proliferation.

Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.

Quantitative Data

This compound has demonstrated potent inhibition of the Akt1 kinase. The following table summarizes the available quantitative data for this compound.

| Compound Name | Target | IC50 (nM) | Reference |

| This compound (Compound 370) | Akt1 | <15 | Patent WO2024073371A1 |

Note: Further quantitative data regarding selectivity against other kinases and activity in various cell lines may be available within the full patent documentation.

Synthesis of this compound

The synthesis of this compound and related Akt1 modulators is described in patent WO2024073371A1 and related patent application WO2024064026A1.[1][4] While the exact, step-by-step protocol for this compound is proprietary, a generalized synthetic workflow for this class of compounds can be inferred from the patent literature. These compounds are typically synthesized through multi-step organic chemistry reactions.

Generalized Synthesis Workflow

The following diagram outlines a representative workflow for the synthesis of complex heterocyclic molecules like this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used in the characterization of Akt1 inhibitors. These are based on standard techniques in the field and information that can be inferred from patent literature and other scientific resources.

In Vitro Akt1 Kinase Assay (Representative Protocol)

This protocol describes a common method for measuring the inhibitory activity of a compound against purified Akt1 kinase, such as the ADP-Glo™ Kinase Assay.[2][5]

Objective: To determine the IC50 value of this compound against Akt1 kinase.

Materials:

-

Recombinant human Akt1 enzyme

-

Akt substrate peptide (e.g., a GSK-3 derived peptide)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the test compound (this compound) or DMSO (vehicle control).

-

Add the Akt1 enzyme to each well.

-

Add the Akt substrate peptide to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Cellular Assay for Akt1 Inhibition (Representative Protocol)

This protocol describes a method to measure the inhibition of Akt1 phosphorylation in a cellular context.

Objective: To determine the effect of this compound on the phosphorylation of Akt1 at Ser473 in a relevant cell line.

Materials:

-

Cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Growth factor (e.g., insulin, EGF) to stimulate the pathway

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)

-

Secondary antibody (HRP-conjugated)

-

Western blotting reagents and equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for a specified time (e.g., 4-24 hours).

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., insulin) for a short period (e.g., 15-30 minutes) to induce Akt phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-Akt (Ser473).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total Akt as a loading control.

-

Quantify the band intensities to determine the extent of inhibition of Akt phosphorylation.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of a kinase inhibitor like this compound.

Conclusion

This compound is a potent and promising inhibitor of the Akt1 kinase, a key target in cancer therapy. The information provided in this technical guide, based on publicly available patent information and established scientific methodologies, offers a comprehensive overview for researchers and drug development professionals interested in this compound and the broader field of Akt1 inhibition. Further detailed information regarding the specific synthesis and biological evaluation of this compound is contained within the referenced patent literature.

References

An In-Depth Technical Guide to Akt1-IN-7 (Compound 370): A Potent and Selective Akt1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akt1-IN-7, also known as compound 370, is a potent and selective inhibitor of the serine/threonine kinase Akt1, a critical node in the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of numerous human cancers, making Akt1 a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound (compound 370), including its mechanism of action, key quantitative data, detailed experimental protocols, and its effects on the Akt1 signaling pathway.

Introduction to Akt1 and the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Akt1, one of the three highly homologous isoforms of Akt (Akt1, Akt2, and Akt3), plays a central role in this pathway. Upon activation by upstream signals, such as growth factors and hormones, Akt1 phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating complex cellular responses. Aberrant activation of the Akt pathway is a frequent event in cancer, often contributing to tumorigenesis, progression, and resistance to therapy.

This compound (Compound 370): A Potent Akt1 Inhibitor

This compound (compound 370) has been identified as a potent inhibitor of Akt1.[1] Preclinical data demonstrates its significant inhibitory activity at nanomolar concentrations.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound (compound 370).

| Parameter | Value | Reference |

| IC50 (Akt1) | < 15 nM | [1] |

Further research is required to fully characterize the selectivity profile against other kinases and its in vivo efficacy.

Mechanism of Action

This compound (compound 370) is an Akt1 modulator, suggesting it directly interacts with the Akt1 protein to inhibit its kinase activity.[1] The precise binding mode and whether it is an ATP-competitive or allosteric inhibitor requires further investigation. By inhibiting Akt1, compound 370 is expected to block the phosphorylation of downstream effector proteins, thereby disrupting the pro-survival and pro-proliferative signals mediated by the PI3K/Akt/mTOR pathway.

Signaling Pathway

The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound (compound 370).

References

Technical Guide: Target Specificity and Selectivity of a Potent Akt1 Inhibitor

Disclaimer: Information regarding a specific molecule designated "Akt1-IN-7" is not available in the public domain literature. This guide, therefore, uses the well-characterized and selective pan-Akt inhibitor, A-443654, as a representative example to provide an in-depth technical overview of evaluating Akt1 target specificity and selectivity. The data and methodologies presented are based on published findings for A-443654 and serve as an illustrative framework for researchers, scientists, and drug development professionals.

Introduction: Akt1 as a Therapeutic Target

The serine/threonine kinase Akt1 (also known as Protein Kinase Bα or PKBα) is a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2] This pathway is critical for regulating fundamental cellular processes, including cell proliferation, survival, growth, and metabolism.[3][4] Hyperactivation of the Akt signaling cascade, often resulting from mutations in PI3K, loss of the tumor suppressor PTEN, or activating mutations within Akt itself, is a hallmark of many human cancers.[2][5] This makes Akt1 a compelling target for cancer therapy.

The development of small molecule inhibitors against Akt1 aims to curtail uncontrolled tumor cell growth and survival. A key challenge in this endeavor is achieving high target specificity and selectivity. The ATP-binding pocket is highly conserved across the kinome, and Akt itself has two other closely related isoforms, Akt2 and Akt3.[6] Furthermore, Akt1 belongs to the AGC kinase family, which includes other crucial kinases like PKA and PKC.[1] Therefore, a thorough evaluation of an inhibitor's selectivity profile is paramount to minimize off-target effects and potential mechanism-based toxicities.[1][3] This guide outlines the key data, experimental protocols, and conceptual frameworks for assessing the target specificity and selectivity of a potent Akt inhibitor, using A-443654 as an exemplar.

Quantitative Kinase Selectivity Profile

The primary measure of a kinase inhibitor's potency and selectivity is its inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) against a panel of kinases. The data for the representative inhibitor, A-443654, demonstrates high potency for Akt1 and significant selectivity against other kinases.

Table 1: Kinase Selectivity Profile of A-443654

| Kinase Family | Target Kinase | Kᵢ (µM) | Fold Selectivity vs. Akt1 |

|---|---|---|---|

| AGC | Akt1 | 0.00016 | 1 |

| AGC | PKA | 0.0063 | 40 |

| AGC | PKCγ | 0.011 | 69 |

| CAMK | CAMKII | >10 | >62,500 |

| CMGC | CDK2/cyclin A | 0.21 | 1,313 |

| CMGC | GSK3β | 0.021 | 131 |

| TK | LCK | >10 | >62,500 |

| TK | EGFR | >10 | >62,500 |

(Data sourced from literature on A-443654.[1])

PI3K/Akt Signaling Pathway

Akt1 is activated downstream of PI3K. Upon stimulation by growth factors, PI3K phosphorylates PIP2 to generate PIP3 at the plasma membrane. Akt1 is recruited to the membrane and is subsequently activated through phosphorylation at two key sites: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2.[2][7] Once active, Akt1 phosphorylates a multitude of downstream substrates to orchestrate its cellular effects.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AKT1/PKBα Kinase Is Frequently Elevated in Human Cancers and Its Constitutive Activation Is Required for Oncogenic Transformation in NIH3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Upstream Regulators of Akt1 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary upstream regulators of Akt1 signaling, a critical pathway in cellular growth, survival, and metabolism. Understanding these regulatory mechanisms is paramount for the development of novel therapeutics targeting a multitude of diseases, including cancer and metabolic disorders. This document details the key molecular players, presents quantitative data for comparative analysis, outlines detailed experimental protocols for studying the pathway, and provides visual representations of the core signaling cascades and workflows.

Introduction to Akt1 Signaling

The serine/threonine kinase Akt1, also known as Protein Kinase Bα (PKBα), is a central node in signal transduction pathways that are crucial for regulating a wide array of cellular processes.[1] Dysregulation of the Akt1 signaling cascade is a hallmark of numerous human pathologies, making its upstream regulators significant targets for therapeutic intervention. The activation of Akt1 is a multi-step process initiated by a diverse range of extracellular stimuli, including growth factors, cytokines, and hormones.[1][2] This guide will dissect the key upstream components that converge on Akt1, providing a foundational understanding for researchers and drug development professionals.

Key Upstream Regulators of Akt1

The activation of Akt1 is tightly controlled by a network of upstream signaling molecules, which can be broadly categorized into receptors, kinases, and phosphatases.

Cell Surface Receptors

A variety of cell surface receptors initiate the signaling cascade that leads to Akt1 activation upon ligand binding.

-

Receptor Tyrosine Kinases (RTKs): RTKs, such as the Epidermal Growth Factor Receptor (EGFR), Insulin-like Growth Factor 1 Receptor (IGF-1R), and Platelet-Derived Growth Factor Receptor (PDGFR), are a major class of receptors that activate the Akt1 pathway.[2][3] Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, creating docking sites for adaptor proteins and the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[3]

-

G Protein-Coupled Receptors (GPCRs): GPCRs can activate Akt1 through various mechanisms, often involving the βγ subunits of heterotrimeric G proteins, which can directly activate PI3Kγ.[4][5] Additionally, some GPCRs can transactivate RTKs to initiate PI3K/Akt1 signaling.[6][7]

-

Integrins: These transmembrane receptors, which mediate cell-matrix adhesion, can activate Akt1 signaling to promote cell survival and migration.[8][9] Integrin-mediated Akt1 activation can occur through focal adhesion kinase (FAK) and Src family kinases or via pathways independent of these kinases.[2][10]

-

Cytokine Receptors: Receptors for cytokines, such as interleukins (e.g., IL-3) and other growth factors, can also trigger the PI3K/Akt1 pathway, often through the Janus kinase (JAK) family of tyrosine kinases.[11][12][13]

Upstream Kinases

The core of Akt1 activation is a kinase cascade that generates lipid second messengers and directly phosphorylates Akt1.

-

Phosphoinositide 3-Kinase (PI3K): PI3K is a family of lipid kinases that are central to the activation of Akt1.[14][15] Class I PI3Ks are recruited to the plasma membrane by activated receptors and phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[14][16]

-

Phosphoinositide-Dependent Kinase 1 (PDK1): PDK1 is a master kinase that phosphorylates Akt1 at Threonine 308 (Thr308) in its activation loop.[17][18][19] Both Akt1 and PDK1 contain Pleckstrin Homology (PH) domains that bind to PIP3, facilitating their co-localization at the plasma membrane and the subsequent phosphorylation of Akt1 by PDK1.[18][19]

-

Mechanistic Target of Rapamycin Complex 2 (mTORC2): For full activation, Akt1 requires phosphorylation at Serine 473 (Ser473) in its hydrophobic motif.[20][21] This phosphorylation is primarily carried out by mTORC2.[21]

Upstream Phosphatases (Negative Regulators)

The activity of the Akt1 signaling pathway is attenuated by the action of phosphatases that counteract the effects of the upstream kinases.

-

Phosphatase and Tensin Homolog (PTEN): PTEN is a critical tumor suppressor that functions as a lipid phosphatase.[22][23] It dephosphorylates PIP3 at the 3' position of the inositol ring, converting it back to PIP2.[22][24] This action terminates the PIP3-dependent signaling and prevents the recruitment and activation of Akt1.[22] Recent evidence also suggests that PTEN can directly dephosphorylate Akt1 through its protein phosphatase activity.[25]

-

PH Domain and Leucine-rich Repeat Protein Phosphatase (PHLPP): The PHLPP family of phosphatases (PHLPP1 and PHLPP2) directly dephosphorylates Akt1 at Ser473.[25][26][27] This action specifically terminates the full activation of Akt1 and can promote apoptosis.[25][26] PHLPP1 has been shown to be specific for Akt2 and Akt3, while PHLPP2 dephosphorylates Akt1 and Akt3.[15][28]

Quantitative Data on Akt1 Regulation

The following tables summarize key quantitative data related to the upstream regulation of Akt1 signaling.

Table 1: Stoichiometry of Akt1 Phosphorylation

| Cell Type | Condition | pThr308 (%) | pSer473 (%) | Reference |

|---|---|---|---|---|

| Human CD8+ T-cells | Unstimulated | < 1 | < 1 | [29] |

| Human CD8+ T-cells | Pervanadate treated | ~18 | Not specified | [29] |

| U-87 MG Glioblastoma | Basal | 4.80 | 1.49 |[29] |

Table 2: Kinetics of Akt1 Activation by Growth Factors

| Growth Factor | Cell Line | Latency to Activation | Half-Maximal Peak Response | Signal Duration | Reference |

|---|---|---|---|---|---|

| Insulin | C3H10T1/2 | ~2 min | 5-8 min | Sustained | [30] |

| EGF | C3H10T1/2 | ~2 min | 5-8 min | Transient | [30] |

| PDGF-AA | C3H10T1/2 | ~2 min | 5-8 min | Transient | [30] |

| PDGF-BB (low conc.) | C3H10T1/2 | ~2 min | 5-8 min | Transient | [30] |

| PDGF-BB (high conc.) | C3H10T1/2 | ~2 min | 5-8 min | Sustained |[30] |

Table 3: IC50 Values of Reference Compounds for Akt1 Upstream Regulators

| Compound | Target | IC50 (nM) | Assay System | Reference |

|---|---|---|---|---|

| Staurosporine | Akt1 | 3.8 | In vitro kinase assay | [31] |

| Ro 31-8220 | Akt1 | 120 | In vitro kinase assay | [31] |

| H-89 | Akt1 | 360 | In vitro kinase assay | [31] |

| Wortmannin | PI3K | ~100 | In vitro kinase assay | |

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the core Akt1 signaling pathway and a typical experimental workflow for its analysis.

Caption: Upstream regulation of Akt1 signaling pathway.

Caption: Western blot workflow for phospho-Akt1 detection.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the upstream regulation of Akt1.

Western Blotting for Phosphorylated Akt1

This protocol is designed for the detection of phosphorylated Akt1 (at Ser473 or Thr308) in cell lysates.

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))

-

Primary antibodies (e.g., rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt)

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. If necessary, serum-starve cells for 3-4 hours to reduce basal Akt1 activity. Treat cells with inhibitors or stimuli as required.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[20] Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes with occasional vortexing.[20] Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[20]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[20]

-

Sample Preparation: Normalize protein concentrations and add an equal volume of 2x Laemmli sample buffer.[20] Heat samples at 95°C for 5 minutes.[20]

-

SDS-PAGE: Load 20-50 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[20]

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.[20]

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20]

-

Primary Antibody Incubation: Dilute the primary antibody against phosphorylated Akt1 in blocking buffer and incubate the membrane overnight at 4°C with gentle agitation.[32]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[32]

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[32]

-

Washing: Repeat the washing step as in step 9.[32]

-

Detection: Apply ECL substrate and visualize the bands using an imaging system.[20]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt1.[20]

In Vitro Akt1 Kinase Assay

This assay measures the activity of immunoprecipitated Akt1 by quantifying the phosphorylation of a substrate.

Materials:

-

Cell lysate prepared as in the Western Blot protocol

-

Akt1 specific antibody

-

Protein A/G sepharose beads

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[21]

-

Recombinant GSK-3α as substrate[33]

-

ATP

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit for non-radioactive detection

Procedure:

-

Immunoprecipitation of Akt1:

-

Incubate cell lysate with an Akt1-specific antibody for 1-4 hours at 4°C.

-

Add Protein A/G sepharose beads and incubate for another 1 hour at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer.[33]

-

-

Kinase Reaction (Radioactive):

-

Resuspend the beads in kinase assay buffer.

-

Add the substrate (e.g., GSK-3α) and [γ-³²P]ATP.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS sample buffer and boiling.

-

Analyze the reaction products by SDS-PAGE and autoradiography.

-

-

Kinase Reaction (Non-Radioactive using ADP-Glo™):

-

Resuspend the beads in kinase assay buffer.

-

Add the substrate and ATP.

-

Incubate at 30°C for a defined period.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[21]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[21]

-

Measure luminescence using a luminometer.[21]

-

Co-Immunoprecipitation (Co-IP) to Study Protein Interactions

This protocol is used to identify proteins that interact with Akt1 in vivo.

Materials:

-

Cell lysate prepared with a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100)

-

Antibody against the "bait" protein (e.g., Akt1)

-

Protein A/G magnetic beads or agarose slurry

-

Wash buffers of varying stringency

-

Elution buffer (e.g., low pH glycine buffer or SDS sample buffer)

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.[34]

-

Pre-clearing the Lysate: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[1]

-

Capture of Immune Complexes: Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.[1]

-

Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.[1]

-

Elution: Elute the protein complexes from the beads using an appropriate elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of the "prey" protein or by mass spectrometry for the identification of novel interacting partners.

Conclusion

The upstream regulation of Akt1 signaling is a complex and highly orchestrated process involving a multitude of receptors, kinases, and phosphatases. A thorough understanding of these regulatory mechanisms is essential for the rational design of therapeutic strategies aimed at modulating Akt1 activity in various disease contexts. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to investigate this critical signaling pathway. Further research into the spatiotemporal dynamics and isoform-specific regulation of Akt1 will continue to unveil new avenues for therapeutic intervention.

References

- 1. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | PLOS One [journals.plos.org]

- 2. Physiological regulation of Akt activity and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Emerging roles of PHLPP phosphatases in metabolism [bmbreports.org]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

- 6. Ultrasensitive and absolute quantification of the phosphoinositide 3-kinase/Akt signal transduction pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. promega.es [promega.es]

- 12. Physical Association of PDK1 with AKT1 Is Sufficient for Pathway Activation Independent of Membrane Localization and Phosphatidylinositol 3 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. PHLPP-1 negatively regulates Akt activity and survival in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PHLPP - Wikipedia [en.wikipedia.org]

- 16. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. promega.com [promega.com]

- 22. [PDF] Akt activation by growth factors is a multiple-step process: the role of the PH domain | Semantic Scholar [semanticscholar.org]

- 23. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Reactome | PTEN dephosphorylates PIP3 [reactome.org]

- 25. PHLPP: a phosphatase that directly dephosphorylates Akt, promotes apoptosis, and suppresses tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. promega.com [promega.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Stoichiometric Quantification of Akt Phosphorylation Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Mapping growth-factor-modulated Akt signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Measurement of PIP3 Levels Reveals an Unexpected Role for p110β in Early Adaptive Responses to p110α-Specific Inhibitors in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 32. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 33. abcam.com [abcam.com]

- 34. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]

Downstream Effectors of Akt1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt1, also known as Protein Kinase B alpha (PKBα), is a central node in a complex signaling network that governs a multitude of cellular processes.[1][2] The Phosphoinositide 3-kinase (PI3K)/Akt pathway is one of the most frequently activated signaling pathways in human cancer, playing critical roles in cell survival, growth, proliferation, metabolism, and angiogenesis.[3][4][5] Dysregulation of Akt1 activity is a hallmark of numerous pathologies, particularly cancer, making it a prime target for therapeutic intervention.[1][6][7] Inhibition of Akt1 disrupts the downstream signaling cascade, leading to a variety of cellular outcomes. This guide provides an in-depth exploration of the core downstream effectors of Akt1 inhibition, offering insights for researchers and professionals in drug development.

Core Downstream Signaling Pathways Affected by Akt1 Inhibition

Inhibition of Akt1 reverberates through several critical signaling pathways, primarily by preventing the phosphorylation and subsequent regulation of its downstream targets. The most prominent of these pathways are:

-

mTOR Signaling: Akt1 is a key upstream activator of the mammalian target of rapamycin (mTOR), a master regulator of cell growth and proliferation.[3][8][9] Akt1 phosphorylates and inactivates the tuberous sclerosis complex 1/2 (TSC1/TSC2), a negative regulator of mTOR complex 1 (mTORC1).[10][11] Inhibition of Akt1 leads to the activation of TSC1/TSC2, subsequent inhibition of mTORC1, and a decrease in protein synthesis and cell growth.[11][12]

-

GSK3β Signaling: Glycogen synthase kinase 3 beta (GSK3β) is a constitutively active kinase involved in a wide range of cellular processes, including metabolism, cell fate, and apoptosis.[13] Akt1 directly phosphorylates and inhibits GSK3β.[13][14] Consequently, Akt1 inhibition results in the activation of GSK3β, which can lead to the degradation of proteins like cyclin D1, causing cell cycle arrest, and the promotion of apoptosis.[15]

-

FOXO Signaling: The Forkhead box O (FOXO) family of transcription factors acts as tumor suppressors by inducing the expression of genes involved in cell cycle arrest, apoptosis, and stress resistance.[16][17] Akt1 phosphorylates FOXO proteins, leading to their sequestration in the cytoplasm and preventing their transcriptional activity.[16][17][18] Inhibition of Akt1 allows FOXO proteins to translocate to the nucleus and activate their target genes, thereby promoting apoptosis and cell cycle arrest.[17][18][19]

-

Apoptosis Regulation: Akt1 promotes cell survival by directly phosphorylating and inactivating several pro-apoptotic proteins.[10][20] These include Bad, a member of the Bcl-2 family, and caspase-9, an initiator caspase.[15][20] Inhibition of Akt1 relieves this suppression, thereby sensitizing cells to apoptotic stimuli.[2][20][21]

Key Downstream Effectors of Akt1 Inhibition

The following table summarizes the key downstream effectors of Akt1 and the consequences of their regulation following Akt1 inhibition.

| Effector Protein | Function | Consequence of Akt1 Inhibition | Cellular Outcome |

| mTORC1 | Promotes protein synthesis, cell growth, and proliferation.[3][8] | Inhibition | Decreased protein synthesis, cell cycle arrest, and reduced cell growth.[11][12] |

| GSK3β | Regulates metabolism, cell fate, and apoptosis.[13] | Activation | Cell cycle arrest, promotion of apoptosis.[15] |

| FOXO1/3a | Transcription factors that induce apoptosis and cell cycle arrest.[16][17] | Activation and nuclear translocation | Increased expression of pro-apoptotic and cell cycle inhibitory genes.[18][19][22] |

| Bad | Pro-apoptotic Bcl-2 family member.[10][20] | Activation (dephosphorylation) | Promotion of apoptosis.[15] |

| Caspase-9 | Initiator caspase in the intrinsic apoptotic pathway.[20] | Activation (dephosphorylation) | Initiation of the apoptotic cascade.[15] |

| p21/p27 | Cyclin-dependent kinase inhibitors that regulate the cell cycle.[6] | Stabilization | Cell cycle arrest.[5] |

| NF-κB | Transcription factor that promotes cell survival and inflammation.[6] | Inhibition | Decreased pro-survival signaling. |

| ASK1 | A MAPKKK that activates stress-induced apoptotic pathways. | Activation | Induction of apoptosis. |

Quantitative Data on Akt1 Inhibition

The following table presents a summary of quantitative data from various studies on the effects of Akt1 inhibition.

| Inhibitor | Cell Line | Effect | Fold Change/IC50 | Reference |

| MK-2206 | Various Cancer Cell Lines | Anti-proliferative effect | Greater in cells with AKT2 amplification, PIK3CA mutation, or PTEN loss. | [11] |

| Akti-1/2 | PTEN-null cancer cells | Inhibition of Akt phosphorylation (Ser473 and Thr308) | Significant reduction | [23] |

| KP-1 and KP-2 | Human Glioma Cell Lines | Inhibition of cell proliferation | 0.0625–2 μmol/L | [24] |

| Akt1 Antisense Oligonucleotide | MiaPaCa-2, H460, HCT-15, HT1080 | Inhibition of anchorage-independent growth and induction of apoptosis | Significant | [2] |

| Ipatasertib | Tumor biopsies | Downregulation of PRAS40, 4E-BP1, GSK3β phosphorylation | Significant | [11] |

Signaling Pathway Diagrams

Caption: Akt1 Signaling Pathway and Points of Inhibition.

Experimental Workflow

Caption: Experimental Workflow for Studying Akt1 Inhibition.

Functional Relationships

References

- 1. scbt.com [scbt.com]

- 2. Downregulation of Akt1 Inhibits Anchorage-Independent Cell Growth and Induces Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. bosterbio.com [bosterbio.com]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 7. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]

- 8. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]

- 9. AKT-mTOR Signaling | GeneTex [genetex.com]

- 10. Akt Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of the Akt/GSK3beta signaling pathway mediates survival of vulnerable hippocampal neurons after transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 16. Reactome | AKT phosphorylates FOXO transcription factors [reactome.org]

- 17. Akt, FoxO and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Interplay between FOXO, TOR, and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 19. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rupress.org [rupress.org]

- 21. Akt Inhibits Apoptosis Downstream of BID Cleavage via a Glucose-Dependent Mechanism Involving Mitochondrial Hexokinases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Validate User [ashpublications.org]

- 23. Akt inhibition promotes autophagy and sensitizes PTEN-null tumors to lysosomotropic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

The Central Role of Akt1 in the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular network that governs a vast array of fundamental cellular processes. These include cell growth, proliferation, survival, metabolism, and angiogenesis.[1] Given its central role in cellular homeostasis, it is not surprising that dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[1] At the heart of this pathway lies Akt1, a serine/threonine kinase that acts as a pivotal node, integrating upstream signals and propagating them to a multitude of downstream effectors. This technical guide provides an in-depth exploration of the core functions of Akt1 within this pathway, complete with quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.

The Core Signaling Cascade: Activation of Akt1

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones.[1] This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt1 and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[3][4]

At the membrane, Akt1 is partially activated by phosphorylation at Threonine 308 (Thr308) in its activation loop by PDK1.[3][5] Full enzymatic activity of Akt1 is achieved through a subsequent phosphorylation event at Serine 473 (Ser473) in its C-terminal hydrophobic motif, a modification primarily mediated by the mTOR Complex 2 (mTORC2).[2][3] The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thereby terminating the signaling cascade.[6][7]

References

- 1. promega.com [promega.com]

- 2. promega.com [promega.com]

- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Increased level of phosphorylated akt measured by chemiluminescence-linked immunosorbent assay is a predictor of poor prognosis in primary breast cancer overexpressing ErbB-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Akt-dependent Activation of mTORC1 Complex Involves Phosphorylation of mTOR (Mammalian Target of Rapamycin) by IκB Kinase α (IKKα) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Akt1-IN-7, a Potent Akt1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of the potent and selective Akt1 inhibitor, Akt1-IN-7. Due to the limited publicly available data specific to this compound, this document also outlines standardized experimental protocols and signaling pathway information relevant to the characterization of novel Akt1 inhibitors.

Core Properties of this compound

This compound is identified as a potent inhibitor of Akt1, a crucial serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway.[1] The fundamental molecular and inhibitory information for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 3034255-09-6 | [1] |

| Molecular Weight | 596.66 g/mol | |

| Molecular Formula | C34H29FN10 | |

| IC50 (Akt1) | <15 nM | [1] |

The PI3K/Akt Signaling Pathway

Akt1 is a central node in the PI3K/Akt/mTOR signaling cascade, which is critical for regulating cell survival, proliferation, growth, and metabolism.[2] Dysregulation of this pathway is frequently implicated in cancer and other diseases.[3] this compound, by inhibiting Akt1, is expected to modulate the downstream effects of this pathway.

Experimental Protocols for Characterizing Akt1 Inhibitors

The following are generalized, yet detailed, methodologies for the biochemical and cellular characterization of a potent and selective Akt1 inhibitor like this compound.

Biochemical Kinase Assay for Potency Determination

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Akt1 kinase.

Materials:

-

Purified recombinant active Akt1 enzyme

-

Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)

-

ATP (at a concentration near the Km for Akt1)

-

A specific peptide substrate for Akt1

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Test compound (this compound) serially diluted in DMSO

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the purified Akt1 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent, following the manufacturer's instructions.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot for Akt Phosphorylation

This protocol assesses the ability of an Akt1 inhibitor to block the phosphorylation of Akt and its downstream targets in a cellular context, confirming its on-target effect.

Materials:

-

Cancer cell line with an active PI3K/Akt pathway (e.g., PC3, U87MG)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with increasing concentrations of this compound (and a vehicle control) for a specified duration (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of Akt and its downstream targets relative to the total protein levels.

Conclusion

This compound is a potent small molecule inhibitor of Akt1 kinase. While detailed research publications specifically characterizing this compound are not widely available, its high potency suggests it could be a valuable tool for investigating the role of Akt1 in various cellular processes and disease models. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and other novel Akt1 inhibitors, enabling researchers to elucidate their mechanisms of action and therapeutic potential.

References

Akt1-IN-7 alternative names and synonyms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selective Akt1 inhibitor, Akt1-IN-7, also known as Compound 370. It includes detailed information on its nomenclature, biochemical activity, the signaling pathway it targets, and relevant experimental protocols.

Alternative Names and Synonyms

This compound is a potent and selective inhibitor of Akt1, a serine/threonine kinase crucial in cellular signaling pathways. To ensure clarity and comprehensive identification, its various names and identifiers are summarized below.

| Identifier Type | Identifier |

| Systematic Name | This compound |

| Synonym | Compound 370 |

| CAS Number | 3034255-09-6 |

| Molecular Formula | C34H29FN10 |

Quantitative Data

This compound demonstrates high potency in inhibiting the kinase activity of Akt1. The half-maximal inhibitory concentration (IC50) is a key measure of its efficacy.

| Assay Type | Target | IC50 Value |

| Biochemical Kinase Assay | Akt1 | <15 nM[1] |

The AKT1 Signaling Pathway

Akt1 is a central node in the PI3K/AKT/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers. This compound exerts its effect by directly inhibiting the kinase activity of Akt1, thereby blocking downstream signaling.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of Akt1 inhibitors like this compound, based on general procedures found in relevant patents and scientific literature.

General Synthesis of Akt1 Modulators

The synthesis of complex heterocyclic molecules like this compound typically involves a multi-step process. A generalized scheme, as might be found in patent literature such as WO2024073371A1, would involve the coupling of key building blocks.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common method to determine the IC50 value of an inhibitor against its target kinase.

Materials:

-

Recombinant human Akt1 enzyme

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

ATP solution

-

Peptide substrate (e.g., a fluorescently labeled peptide derived from a known Akt substrate)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Plate reader capable of detecting fluorescence or luminescence

Procedure:

-

Prepare Serial Dilutions: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, with 1:3 or 1:10 serial dilutions.

-

Enzyme and Substrate Preparation: Prepare a solution of recombinant Akt1 enzyme and the peptide substrate in kinase buffer.

-

Assay Reaction:

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for Akt1.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Detection: Stop the reaction (if necessary, depending on the detection method) and measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot Analysis for Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets of Akt1 in a cellular context.

Materials:

-

Cancer cell line with an active PI3K/AKT pathway (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

-

Collect the lysates and determine the protein concentration using a suitable assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein lysates by boiling in sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Wash the membrane extensively.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total downstream targets with increasing concentrations of this compound indicates effective inhibition of the Akt1 signaling pathway.

-

References

The Effect of Akt1 Inhibition on GSK3β Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Note on "Akt1-IN-7": Extensive searches for the specific inhibitor "this compound" did not yield any published data regarding its effect on GSK3β phosphorylation or its broader kinase selectivity profile. Therefore, this technical guide utilizes the well-characterized, potent, and selective pan-Akt inhibitor, A-443654 , as a representative compound to illustrate the principles and methodologies for assessing the impact of Akt1 inhibition on GSK3β phosphorylation.

Introduction to the Akt/GSK3β Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that exists in three isoforms (Akt1, Akt2, and Akt3). Upon activation by upstream signals, such as growth factors and insulin, Akt phosphorylates a wide array of downstream substrates, thereby modulating their activity.

One of the key downstream targets of Akt is Glycogen Synthase Kinase 3β (GSK3β), a ubiquitously expressed and constitutively active serine/threonine kinase. GSK3β is a critical regulator of multiple cellular functions, including glycogen metabolism, gene transcription, and protein synthesis. The activity of GSK3β is primarily regulated by inhibitory phosphorylation. Akt1 directly phosphorylates GSK3β at a specific serine residue, Serine 9 (Ser9). This phosphorylation event leads to the inactivation of GSK3β, thereby relieving its inhibitory effects on its downstream targets.

Dysregulation of the Akt/GSK3β signaling pathway is implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. Consequently, inhibitors of Akt are of significant interest as potential therapeutic agents. This guide focuses on the effect of Akt1 inhibition on the phosphorylation state of its direct substrate, GSK3β.

Quantitative Data: The Effect of A-443654 on Kinase Activity and GSK3β Phosphorylation

A-443654 is a potent, ATP-competitive, and selective inhibitor of all three Akt isoforms.[1][2] Its inhibitory activity has been characterized in various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of A-443654

| Kinase Target | Ki (nM) | IC50 (nM) | Fold Selectivity vs. Akt1 (Ki) |

| Akt1 | 0.16 | 2 | 1 |

| Akt2 | - | 13 | - |

| Akt3 | - | 9 | - |

| PKA | 6.3 | - | 40 |

| PKCγ | 24 | - | 150 |

| GSK3β | 41 | - | 256 |

| ERK2 | 340 | - | 2125 |

Data compiled from multiple sources.[3]

Table 2: Cellular Activity of A-443654

| Cell Line | Assay | Endpoint | IC50 / EC50 (nM) |

| MOLT-4 (T-ALL) | Proliferation | Cell Viability | 60 |

| CEM (T-ALL) | Proliferation | Cell Viability | 120 |

| Jurkat (T-ALL) | Proliferation | Cell Viability | 900 |

| MiaPaCa-2 (Pancreatic Cancer) | Proliferation | Cell Viability | 100 |

| Murine FL5.12 (Akt1 overexpression) | GSK3β Phosphorylation | p-GSK3β (Ser9) levels | Dose-dependent reduction |

Data compiled from multiple sources.[1][4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of an Akt1 inhibitor on GSK3β phosphorylation.

Western Blotting for Phospho-GSK3β (Ser9)

Objective: To qualitatively and semi-quantitatively measure the levels of GSK3β phosphorylated at Serine 9 in cell lysates following treatment with an Akt1 inhibitor.

Materials:

-

Cell culture reagents

-

Akt1 inhibitor (e.g., A-443654)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-GSK3β (Ser9)

-

Mouse or Rabbit anti-total GSK3β

-

Mouse anti-β-actin or GAPDH (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the Akt1 inhibitor at various concentrations and time points. Include a vehicle-treated control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-GSK3β (Ser9) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with antibodies against total GSK3β and a loading control like β-actin or GAPDH.

Cell-Based ELISA for Phospho-GSK3β (Ser9)

Objective: To quantitatively measure the levels of GSK3β phosphorylated at Serine 9 in a high-throughput format.

Materials:

-

96-well cell culture plates

-

Cell culture reagents

-

Akt1 inhibitor (e.g., A-443654)

-

Fixing solution (e.g., 4% formaldehyde)

-

Quenching solution (e.g., PBS with 1% H2O2)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-GSK3β (Ser9)

-

Mouse anti-total GSK3β

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

AP-conjugated anti-mouse IgG

-

-

HRP substrate (e.g., TMB)

-

AP substrate (e.g., pNPP)

-

Stop solution

-

Plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the Akt1 inhibitor as described for Western blotting.

-

Cell Fixation and Permeabilization: After treatment, wash the cells with PBS and fix them with a fixing solution. Permeabilize the cells with a detergent-based buffer.

-

Quenching: Quench endogenous peroxidase activity with a quenching solution.

-

Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the wells with the primary antibody against phospho-GSK3β (Ser9) overnight at 4°C. For normalization, a parallel set of wells should be incubated with an antibody against total GSK3β.

-

Washing: Wash the wells multiple times with wash buffer.

-

Secondary Antibody Incubation: Incubate the wells with the appropriate enzyme-conjugated secondary antibody for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the appropriate substrate to the wells and incubate until color develops.

-

Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Normalize the phospho-GSK3β signal to the total GSK3β signal for each condition.

In Vitro Akt1 Kinase Assay

Objective: To directly measure the enzymatic activity of Akt1 and its inhibition by a compound using a GSK3β-derived substrate.

Materials:

-

Recombinant active Akt1 enzyme

-

GSK3β fusion protein or a synthetic peptide substrate containing the Akt phosphorylation site (e.g., Crosstide)

-

Kinase reaction buffer

-

ATP (including radiolabeled [γ-32P]ATP for radioactive assays or cold ATP for non-radioactive assays)

-

Akt1 inhibitor (e.g., A-443654)

-

Phosphocellulose paper or beads (for radioactive assays)

-

ADP-Glo™ Kinase Assay Kit (for non-radioactive, luminescence-based assays)

-

Scintillation counter or luminometer

Procedure (Luminescence-based):

-